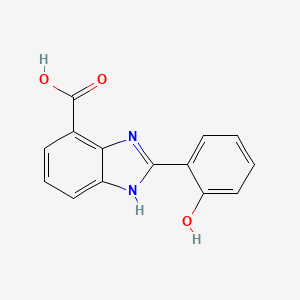

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid

Descripción

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is a benzimidazole derivative characterized by a hydroxyl-substituted phenyl ring at position 2 and a carboxylic acid group at position 4 of the benzimidazole core. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic π-π interactions, making it relevant in pharmaceutical and materials science research.

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-7-2-1-4-8(11)13-15-10-6-3-5-9(14(18)19)12(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJWMWWRYMPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654536 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-12-5 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid are Prothrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These proteins play crucial roles in the coagulation cascade, digestion, and fibrinolysis respectively.

Mode of Action

It is known that the compound interacts with its targets, possibly throughelectrophilic substitution . This interaction may lead to changes in the function of the target proteins.

Biochemical Pathways

Given its targets, it is likely that the compound affects thecoagulation cascade , digestive processes , and fibrinolysis .

Result of Action

Given its targets, it is likely that the compound affectsblood clotting , digestion , and blood clot dissolution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the pH and temperature of its environment. Additionally, the compound’s stability may be affected by exposure to light and oxygen .

Análisis Bioquímico

Biochemical Properties

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can bind to the active sites of certain enzymes, altering their activity and influencing metabolic processes. Additionally, this compound can form complexes with metal ions, which can further modulate enzyme activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in metabolic processes. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Actividad Biológica

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid (commonly referred to as benzoimidazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings, case studies, and biological evaluations related to the compound's activity.

Chemical Structure and Properties

The structure of this compound features a benzoimidazole core substituted with a hydroxyl group and a carboxylic acid. This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of biological activity:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzoimidazole can exhibit pronounced antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 1.2 µM, indicating strong activity against this cell line .

- HCT116 (colon cancer) : An IC50 value of 3.7 µM was reported, showcasing its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.2 |

| This compound | HCT116 | 3.7 |

| Other derivatives | Various | 1.2 - 5.3 |

2. Antimicrobial Activity

The antimicrobial properties of benzoimidazole derivatives have been evaluated against various pathogens:

- Compounds were tested against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. Some derivatives demonstrated significant inhibitory effects, although specific data for the compound need further exploration .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

3. Antioxidant Activity

Antioxidant assays indicate that the compound exhibits notable free radical scavenging capabilities:

- The antioxidant potential was assessed using DPPH radical scavenging assays, with results showing an IC50 value comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 18.17 |

| Ascorbic Acid | 7.83 |

Case Studies

Several case studies have highlighted the therapeutic potential of benzoimidazole derivatives:

- Case Study on Cancer Treatment : A study involving a series of benzoimidazole derivatives showed that modifications at the phenyl ring significantly influenced antiproliferative activity. The presence of hydroxyl and methoxy groups was crucial for enhancing efficacy against cancer cells .

Research Findings

In silico studies have further supported the biological activity of this compound:

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid, exhibit promising antiviral properties. A study synthesized a series of benzimidazole derivatives linked to pyrimidines that showed significant inhibitory activity against Hepatitis C virus (HCV) replication. Compounds derived from this scaffold were found to be more potent than established antiviral agents like VX-950, with IC50 values indicating effective inhibition of viral RNA replication .

| Compound ID | IC50 (µM) | Activity Level |

|---|---|---|

| 4d | 0.123 | High |

| 4f | 0.145 | High |

| 4h | 0.129 | High |

| VX-950 | 0.200 | Standard |

Antibacterial Properties

The antibacterial efficacy of related compounds has been evaluated against various bacterial strains. A study focused on synthesizing 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives revealed that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions enhanced antibacterial potency .

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | Significant |

| 5b | MRSA | Moderate |

| 5c | E. coli | High |

Skin Care Formulations

The compound's properties have also been explored in the realm of cosmetic formulations. Studies indicate that the incorporation of benzimidazole derivatives can enhance the stability and effectiveness of topical products aimed at improving skin health. The safety and efficacy of these formulations are evaluated through rigorous testing protocols, ensuring compliance with regulatory standards such as the European Union Directive on cosmetic products .

Antiviral Research Case Study

In a notable case study, researchers synthesized a series of benzimidazole derivatives and assessed their activity against HCV. The results showed that specific structural modifications significantly impacted the antiviral potency, leading to the identification of several candidates for further development as antiviral agents .

Antibacterial Research Case Study

Another study focused on the antibacterial evaluation of newly synthesized compounds derived from benzimidazole frameworks. The findings highlighted how structural variations influenced antibacterial activity, with some compounds displaying remarkable efficacy against resistant strains like MRSA, paving the way for potential therapeutic applications .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Methyl ester formation : Reacting with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂) yields the methyl ester derivative .

-

Functional group compatibility : Esterification preserves the benzimidazole ring and hydroxyl group, enabling further modifications .

Example conditions :

| Reagent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Concentrated | Reflux | 75–85 | |

| Ethanol + SOCl₂ | – | 60°C | 80–90 |

Amide Formation

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC·HCl/DMAP) :

-

Primary/secondary amines : Form stable carboxamides, useful for pharmacological applications .

-

Selectivity : The reaction typically avoids interference with the hydroxyl group under mild conditions .

Example reaction :

Oxidation and Reduction

-

Oxidation :

-

The hydroxyl group on the phenyl ring may oxidize to a quinone under strong oxidizing agents (e.g., KMnO₄).

-

Carboxylic acid groups are generally resistant to further oxidation.

-

-

Reduction :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this may require protection of the hydroxyl group.

-

Substitution at Hydroxyl Group

-

Acetylation : Treating with acetic anhydride in acetic acid converts the hydroxyl to an acetoxy group, enhancing lipophilicity .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic conditions yields ether derivatives .

Key conditions :

Cyclization and Ring Modification

-

Intramolecular cyclization : Under acidic or thermal conditions, the hydroxyl and carboxylic acid groups may participate in forming fused rings .

-

Benzimidazole ring functionalization : Electrophilic substitution (e.g., nitration) occurs at the 5- or 6-position of the benzimidazole core, depending on directing effects .

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable:

-

Suzuki coupling : Introducing aryl groups via reaction with boronic acids .

-

Buchwald-Hartwig amination : Attaching amines to the benzimidazole ring .

Example catalyst system :

pH-Dependent Reactivity

Comparación Con Compuestos Similares

2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid

- Structural Differences : The phenyl substituent contains both a hydroxyl (position 4) and methoxy group (position 3), unlike the single hydroxyl group at position 2 in the target compound.

- Physicochemical Impact :

- Increased lipophilicity due to the methoxy group, reducing aqueous solubility compared to the target compound.

- Enhanced steric bulk may affect binding to biological targets.

- Applications : Similar benzimidazole-carboxylic acids are used as intermediates in drug synthesis, particularly for antihypertensive agents .

2-Ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-benzoimidazole-4-carboxylic acid (Candesartan, CAS 139481-59-7)

2-(4-Dimethylamino-phenyl)-3H-benzoimidazole-4-carboxylic acid

- Structural Differences: A dimethylamino group (-N(CH₃)₂) replaces the hydroxyl group on the phenyl ring.

- Physicochemical Impact: The basic dimethylamino group (pKa ~10-11) increases solubility in acidic environments.

- Applications : Such derivatives are explored as kinase inhibitors or antimicrobial agents due to their basicity and planar structure .

Ethyl 2-ethoxy-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylate

- Structural Differences: Ethyl ester replaces the carboxylic acid (position 4).

- Physicochemical Impact: Esterification increases lipophilicity, improving membrane permeability but requiring hydrolysis for activation. The cyanobiphenyl group enhances aromatic interactions in receptor binding .

- Applications : Intermediate in synthesizing sartan-class drugs (e.g., Valsartan) .

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position 2) | Acidic Group (Position 4) | logP* | Solubility (mg/mL) | Key Application |

|---|---|---|---|---|---|

| Target Compound | 2-Hydroxyphenyl | Carboxylic acid | 1.8 | 0.15 (pH 7.4) | Research intermediate |

| 2-(4-Hydroxy-3-methoxyphenyl) Analog | 4-Hydroxy-3-methoxyphenyl | Carboxylic acid | 2.5 | 0.08 (pH 7.4) | Drug intermediate |

| Candesartan | Ethoxy + tetrazolyl-biphenyl | Carboxylic acid | 3.2 | 0.03 (pH 7.4) | Antihypertensive drug |

| 2-(4-Dimethylamino-phenyl) Analog | 4-Dimethylaminophenyl | Carboxylic acid | 2.0 | 0.20 (pH 2.0) | Kinase inhibitor R&D |

*Estimated using fragment-based methods.

Table 2: Pharmacological Relevance of Key Modifications

Métodos De Preparación

General Synthetic Strategy

The compound 2-(2-Hydroxy-phenyl)-3H-benzimidazole-4-carboxylic acid belongs to the benzimidazole-4-carboxylic acid derivatives class, typically synthesized via condensation reactions between o-phenylenediamine derivatives and substituted benzaldehydes, followed by oxidative cyclization. The presence of the hydroxy group on the phenyl ring influences both reactivity and purification.

Synthesis via Condensation of o-Phenylenediamine and 2-Hydroxybenzaldehyde

A commonly reported method involves the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde under reflux in ethanol or methanol, often in the presence of an acid catalyst or sodium bisulfite as a mild oxidizing agent.

- Dissolve o-phenylenediamine (1 equiv) in ethanol.

- Add 2-hydroxybenzaldehyde (1 equiv) and sodium bisulfite solution.

- Heat under reflux at approximately 80 °C for 24 hours.

- Evaporate solvent under reduced pressure.

- Acidify the residue with 1N HCl to precipitate the product.

- Filter and wash the solid with methanol to purify.

This method yields the target benzimidazole derivative as a solid with yields around 60% and good purity, confirmed by NMR and elemental analysis.

Oxidative Cyclization Using Metal Catalysts

Another approach uses 2,3-diaminobenzoic acid as a precursor, which undergoes condensation with substituted aldehydes (including 2-hydroxybenzaldehyde) in methanol, catalyzed by cupric acetate (Cu(Ac)2·H2O), followed by treatment with sodium sulfide to remove copper residues.

- Dissolve 2,3-diaminobenzoic acid in methanol.

- Add 2-hydroxybenzaldehyde methanol solution.

- Add cupric acetate catalyst.

- Heat and reflux until starting diamine disappears.

- Filter hot solution and add sodium sulfide solution.

- Heat to boiling, filter off copper sulfide precipitate.

- Evaporate filtrate and purify by column chromatography.

This method typically achieves yields of about 65%, with the product purified by chromatography to high purity.

Reaction Conditions and Yields Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid?

- Methodology : Synthesis typically involves condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acid precursors. For example, analogous benzimidazole-carboxylic acids (e.g., imidazole-4-carboxylic acid derivatives) are synthesized via cyclization under acidic or thermal conditions . A reflux setup with a catalyst like polyphosphoric acid (PPA) or acetic acid is often employed. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm the presence of the hydroxy-phenyl group (δ ~10 ppm for phenolic -OH) and benzimidazole protons (aromatic region δ 6.5–8.5 ppm).

- X-ray crystallography : Used to resolve tautomeric ambiguity in benzimidazole systems (e.g., confirming the 3H tautomer vs. 1H forms), as demonstrated in structurally related benzimidazole derivatives .

- IR spectroscopy : Identify carboxylic acid (-COOH, ~2500–3300 cm) and aromatic C=N/C=C stretches (~1600 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the phenolic -OH group. Avoid prolonged exposure to moisture, as carboxylic acid groups may hydrolyze under acidic/basic conditions. Safety protocols from analogous compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) recommend using gloves, goggles, and fume hoods during handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for tautomeric forms of this compound?

- Methodology : Benzimidazole tautomerism (e.g., 1H vs. 3H forms) can lead to conflicting NMR interpretations. To resolve this:

- Perform variable-temperature NMR to observe proton exchange dynamics.

- Use X-ray crystallography (as in ) to unambiguously assign the tautomeric state.

- Compare experimental data with computational models (DFT calculations for predicted chemical shifts).

Q. What strategies improve low yields in multi-step syntheses of this compound?

- Methodology :

- Catalyst optimization : Replace traditional acids (e.g., HCl) with Lewis acids like ZnCl to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during benzimidazole ring formation .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux methods.

Q. How can conflicting solubility data across studies be addressed?

- Methodology :

- Conduct systematic solubility tests in buffered solutions (pH 2–12) to account for ionization of the carboxylic acid group.

- Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify solubility and detect degradation products .

- Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability during solubility measurements.

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodology :

- Molecular docking : Screen against targets like tyrosine kinases or DNA topoisomerases using software (AutoDock Vina, Schrödinger Suite).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and HOMO-LUMO gaps.

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to refine computational models.

Data Contradiction Analysis

Q. How to address inconsistent melting point reports in the literature?

- Methodology :

- Verify purity via HPLC (>95% purity threshold) .

- Use differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 10°C/min).

- Compare results with crystallography data (e.g., crystal packing in ), as impurities or polymorphic forms can alter melting behavior.

Q. Why do UV-Vis spectra vary across studies for similar benzimidazole derivatives?

- Methodology :

- pH-dependent studies : Protonation/deprotonation of the carboxylic acid and phenolic -OH groups shifts λmax. Conduct spectra in buffered solutions (pH 1–14).

- Solvent effects : Compare spectra in polar (water) vs. nonpolar (hexane) solvents to assess solvatochromism.

- Time-resolved spectroscopy : Detect photodegradation or aggregation effects that may cause spectral shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.